molecular formula C18H29O6P B12673242 Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester CAS No. 89210-97-9

Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester

Cat. No.: B12673242
CAS No.: 89210-97-9
M. Wt: 372.4 g/mol
InChI Key: CQPMPIQVDQHUPG-UHFFFAOYSA-N
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Description

Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is a complex organic compound with a unique structure that includes a phosphonic acid group, an acetyloxyphenoxy group, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester typically involves multiple steps. One common method includes the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.

    Reduction: This can result in the formation of phosphine compounds.

    Substitution: This reaction can occur at the acetyloxy or phenoxy groups, leading to the formation of different esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of esters or ethers.

Scientific Research Applications

Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphonic acid derivatives.

    Medicine: This compound may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: It can be used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The acetyloxyphenoxy group may also interact with biological molecules, affecting their function. The hexyl chain provides hydrophobic interactions, aiding in the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, phenyl-, diethyl ester: This compound has a similar phosphonic acid group but with a phenyl group instead of the acetyloxyphenoxy and hexyl chain.

    Diethyl phosphite: Another related compound with a simpler structure, lacking the acetyloxyphenoxy and hexyl groups.

Uniqueness

Phosphonic acid, (6-(4-(acetyloxy)phenoxy)hexyl)-, diethyl ester is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the acetyloxyphenoxy group and the hexyl chain distinguishes it from simpler phosphonic acid derivatives, offering unique properties for research and industrial applications.

Properties

CAS No.

89210-97-9

Molecular Formula

C18H29O6P

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(6-diethoxyphosphorylhexoxy)phenyl] acetate

InChI

InChI=1S/C18H29O6P/c1-4-22-25(20,23-5-2)15-9-7-6-8-14-21-17-10-12-18(13-11-17)24-16(3)19/h10-13H,4-9,14-15H2,1-3H3

InChI Key

CQPMPIQVDQHUPG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCOC1=CC=C(C=C1)OC(=O)C)OCC

Origin of Product

United States

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